6-Thioguanosine monophosphate
Overview
Description
6-Thioguanylic acid, also known as 6-thioguanosine monophosphate, is a sulfur-containing analog of guanylic acid. It is a nucleotide analog that plays a significant role in various biochemical processes, particularly in the field of medicinal chemistry. This compound is known for its antineoplastic and immunosuppressive properties, making it a valuable agent in the treatment of certain types of cancer and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Thioguanylic acid is typically synthesized from 6-mercaptopurine. The conversion involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the reaction of 6-mercaptopurine with phosphoribosyl pyrophosphate to form 6-thioinosinic acid. This intermediate is then further converted to 6-thioguanylic acid .
Industrial Production Methods: Industrial production of 6-thioguanylic acid involves the fermentation of microorganisms that express the necessary enzymes for its biosynthesis. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 6-Thioguanylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and therapeutic effects .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can oxidize 6-thioguanylic acid to its corresponding sulfoxide.
Reduction: Reducing agents like dithiothreitol can reduce the disulfide bonds formed during oxidation.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include thioguanosine diphosphate and thioguanosine triphosphate, which are active metabolites involved in the compound’s cytotoxic effects .
Scientific Research Applications
6-Thioguanylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of cellular metabolism.
Medicine: 6-Thioguanylic acid is a key component in the treatment of acute myeloid leukemia and other hematological malignancies.
Mechanism of Action
6-Thioguanylic acid exerts its effects by incorporating into DNA and RNA, leading to the disruption of nucleic acid synthesis. This incorporation results in the inhibition of cell division and induces apoptosis in rapidly dividing cells. The compound targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for its activation. Once activated, it is converted to thioguanosine diphosphate and thioguanosine triphosphate, which are incorporated into nucleic acids .
Comparison with Similar Compounds
6-Mercaptopurine: A precursor to 6-thioguanylic acid, used in the treatment of leukemia.
Thioguanine: Another analog with similar antineoplastic properties.
Azathioprine: An immunosuppressive agent that is metabolized to 6-mercaptopurine.
Uniqueness: 6-Thioguanylic acid is unique due to its specific incorporation into nucleic acids, leading to targeted cytotoxicity. Its sulfur atom provides distinct electrochemical properties, making it valuable in biosensor development .
Properties
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZXYEUJBFHASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7PS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15867-02-4 | |
Record name | NSC408090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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